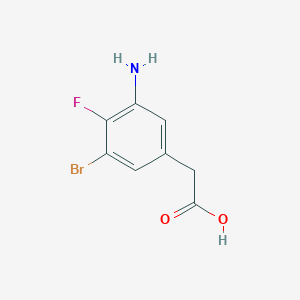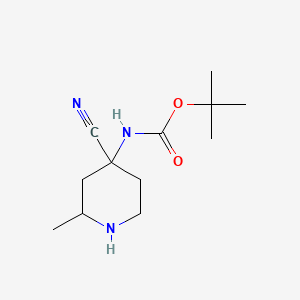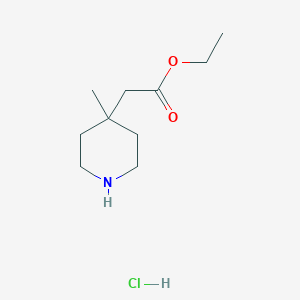
4-(Difluoromethoxy)-2-iodo-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2-iodo-1-methylbenzene is an organic compound characterized by the presence of difluoromethoxy, iodine, and methyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by iodination and methylation. One common method involves the reaction of 4-hydroxy-2-iodo-1-methylbenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Análisis De Reacciones Químicas
4-(Difluoromethoxy)-2-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2-iodo-1-methylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets . Pathways involved may include inhibition of signal transduction processes or disruption of cellular metabolism .
Comparación Con Compuestos Similares
4-(Difluoromethoxy)-2-iodo-1-methylbenzene can be compared with other similar compounds such as:
4-(Trifluoromethoxy)-2-iodo-1-methylbenzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical reactivity and biological activity.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of an iodine atom, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H7F2IO |
|---|---|
Peso molecular |
284.04 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(4-7(5)11)12-8(9)10/h2-4,8H,1H3 |
Clave InChI |
LKTGPVYFFVKDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
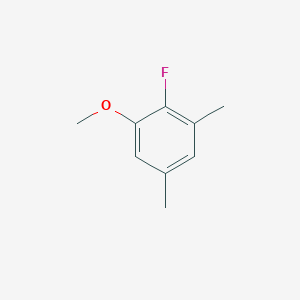
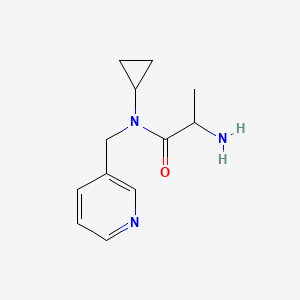

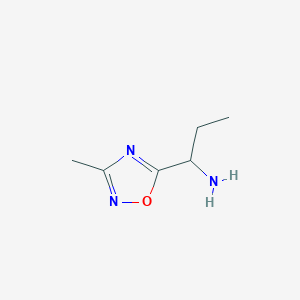

![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
